(E)-3-Methylhept-4-en-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-Methylhept-4-en-2-one is a chemical compound that belongs to the class of ketones. It is also known as the "scent of cucumber" due to its characteristic odor. This compound has been extensively studied for its various applications in scientific research.
Wirkmechanismus
The mechanism of action of (E)-3-Methylhept-4-en-2-one is not well understood. However, it is believed to interact with specific receptors in the olfactory system, leading to the perception of its characteristic odor. It may also have other biological effects that are yet to be discovered.
Biochemische Und Physiologische Effekte
(E)-3-Methylhept-4-en-2-one has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant and antimicrobial properties. It also has been shown to have an inhibitory effect on the growth of cancer cells. However, further research is needed to fully understand its biological effects.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-3-Methylhept-4-en-2-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It also has a well-characterized structure and properties. However, it has some limitations, such as its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the study of (E)-3-Methylhept-4-en-2-one. One area of research could be to investigate its potential as a therapeutic agent for various diseases. Another area of research could be to study its interactions with specific receptors in the olfactory system and its potential role in the perception of other odors. Additionally, further research could be done to optimize the synthesis method and improve the yield and purity of the product.
Conclusion:
In conclusion, (E)-3-Methylhept-4-en-2-one is a versatile compound with various applications in scientific research. Its well-characterized structure and properties make it an attractive starting material for the synthesis of other compounds. Its potential biological and pharmacological properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Synthesemethoden
(E)-3-Methylhept-4-en-2-one can be synthesized using various methods. One of the most common methods is the oxidation of (E)-3-Methylhept-4-en-2-ol using potassium permanganate. Another method involves the reaction of 3-methylhept-4-en-2-one with sodium borohydride in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions used.
Wissenschaftliche Forschungsanwendungen
(E)-3-Methylhept-4-en-2-one has various applications in scientific research. It is commonly used as a flavor and fragrance agent in the food and cosmetic industry. It is also used as a starting material for the synthesis of other compounds. In addition, (E)-3-Methylhept-4-en-2-one has been extensively studied for its biological and pharmacological properties.
Eigenschaften
CAS-Nummer |
113858-63-2 |
---|---|
Produktname |
(E)-3-Methylhept-4-en-2-one |
Molekularformel |
C8H14O |
Molekulargewicht |
126.2 g/mol |
IUPAC-Name |
(E)-3-methylhept-4-en-2-one |
InChI |
InChI=1S/C8H14O/c1-4-5-6-7(2)8(3)9/h5-7H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
XPLOASGINJRAFI-AATRIKPKSA-N |
Isomerische SMILES |
CC/C=C/C(C)C(=O)C |
SMILES |
CCC=CC(C)C(=O)C |
Kanonische SMILES |
CCC=CC(C)C(=O)C |
Synonyme |
4-Hepten-2-one, 3-methyl-, (E)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.